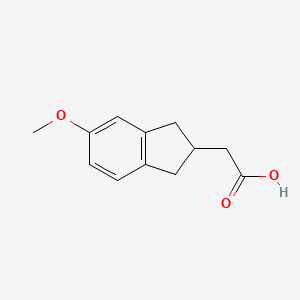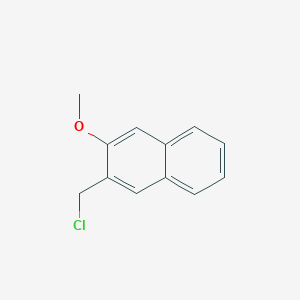
2-(5-Methyl-1,2,4-oxadiazol-3-yl)isonicotinic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(5-Methyl-1,2,4-oxadiazol-3-yl)isonicotinic acid is a heterocyclic compound with the molecular formula C9H7O3N3. It contains an oxadiazole ring fused with an isonicotinic acid moiety.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Methyl-1,2,4-oxadiazol-3-yl)isonicotinic acid typically involves the cyclization of appropriate precursors. One common method involves the reaction of methyl carbazate with isonicotinic acid derivatives under oxidative conditions. The reaction is often facilitated by the presence of catalysts such as iodine or other oxidizing agents .
Industrial Production Methods
This would include optimizing reaction conditions, such as temperature, pressure, and the use of continuous flow reactors to increase yield and efficiency .
Analyse Chemischer Reaktionen
Types of Reactions
2-(5-Methyl-1,2,4-oxadiazol-3-yl)isonicotinic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxides.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: The oxadiazole ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield oxides, while reduction can produce amines .
Wissenschaftliche Forschungsanwendungen
2-(5-Methyl-1,2,4-oxadiazol-3-yl)isonicotinic acid has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound has potential as an antimicrobial agent due to its ability to disrupt bacterial cell walls.
Medicine: Research is ongoing into its potential as an anti-inflammatory and anticancer agent.
Industry: It can be used in the development of new materials with specific electronic or optical properties
Wirkmechanismus
The mechanism of action of 2-(5-Methyl-1,2,4-oxadiazol-3-yl)isonicotinic acid involves its interaction with specific molecular targets. In biological systems, it may inhibit enzymes or disrupt cellular processes by binding to active sites or interfering with metabolic pathways. The exact molecular targets and pathways can vary depending on the specific application and context .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,2,4-Oxadiazole: A related compound with similar structural features but different functional groups.
Isonicotinic Acid: Shares the isonicotinic acid moiety but lacks the oxadiazole ring.
3-Amino-4-(5-methyl-1,2,4-oxadiazol-3-yl)furazan: Combines oxadiazole and furazan rings, offering different chemical properties
Uniqueness
2-(5-Methyl-1,2,4-oxadiazol-3-yl)isonicotinic acid is unique due to its combination of the oxadiazole ring and isonicotinic acid moiety. This structure imparts specific chemical reactivity and potential biological activity that distinguishes it from other similar compounds .
Eigenschaften
CAS-Nummer |
859155-80-9 |
|---|---|
Molekularformel |
C9H7N3O3 |
Molekulargewicht |
205.17 g/mol |
IUPAC-Name |
2-(5-methyl-1,2,4-oxadiazol-3-yl)pyridine-4-carboxylic acid |
InChI |
InChI=1S/C9H7N3O3/c1-5-11-8(12-15-5)7-4-6(9(13)14)2-3-10-7/h2-4H,1H3,(H,13,14) |
InChI-Schlüssel |
SJOURFJMHLKRHZ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NC(=NO1)C2=NC=CC(=C2)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



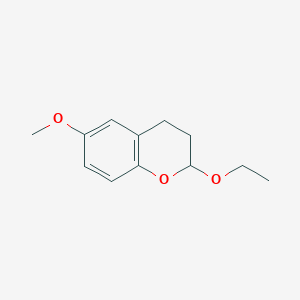
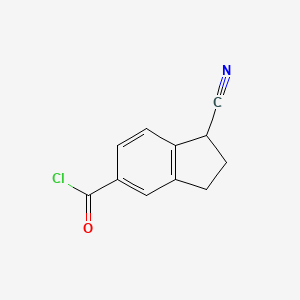

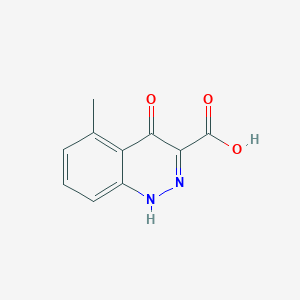
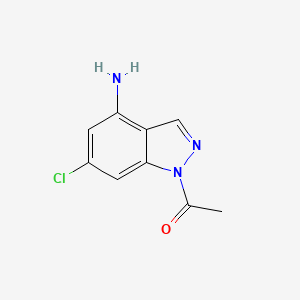



![1,3,4-Trimethylfuro[3,4-C]quinoline](/img/structure/B11894152.png)
